2'-Oxo Ifosfamide-d4
Description
Historical Context of Oxazaphosphorine Metabolism Research and its Metabolites
The story of oxazaphosphorine cytostatics, such as cyclophosphamide (B585) and ifosfamide (B1674421), began in the mid-20th century with the goal of creating tumor-selective alkylating agents. nomuraresearchgroup.com It was discovered that these compounds are prodrugs, meaning they are inactive until they undergo biotransformation in the body. nih.gov This activation process, primarily occurring in the liver, is mediated by cytochrome P450 (CYP) enzymes. colab.ws
The initial and rate-limiting step is the 4-hydroxylation of the oxazaphosphorine ring, leading to the formation of active metabolites like 4-hydroxyifosfamide (B1221068). nih.govdiva-portal.org These can then break down to form the ultimate cancer-killing agent, phosphoramide (B1221513) mustard, which forms cross-links in DNA, leading to cancer cell death. nih.gov However, an alternative metabolic pathway, N-dechloroethylation, leads to the formation of chloroacetaldehyde (B151913), a neurotoxic and nephrotoxic byproduct. nih.govlgcstandards.com The complex interplay between these activation and deactivation pathways has been a central focus of research for decades, as it directly impacts both the therapeutic effectiveness and the side effects of these drugs. dovepress.com
Significance of Deuterated Metabolites in Pharmacokinetic and Mechanistic Studies (Pre-clinical)
The use of deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), has become a cornerstone of modern drug metabolism research. innovareacademics.in This substitution does not significantly alter the molecule's chemical properties but can have a profound impact on its metabolic rate due to the kinetic isotope effect. innovareacademics.innih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for enzymes to break.
In preclinical studies, this property is exploited in several ways:
Altering Metabolic Pathways: Deuteration can shift the balance between different metabolic pathways. For example, if a deactivation pathway is slowed, more of the parent drug may be shunted towards the desired activation pathway, potentially enhancing its therapeutic effect. colab.wsclearsynth.com
Internal Standards: Deuterated compounds are widely used as internal standards in analytical techniques like mass spectrometry. lgcstandards.com Because they behave almost identically to their non-deuterated counterparts during sample preparation and analysis but can be distinguished by their higher mass, they allow for highly accurate quantification of the drug and its metabolites in biological samples. nih.govlgcstandards.com
The introduction of deuterated drugs into clinical development has been a slow but steady process, with the first such drug being approved by the FDA after decades of research. innovareacademics.in
Rationale for Investigating 2'-Oxo Ifosfamide-d4 as a Research Target in Pre-clinical and In Vitro Models
This compound is the deuterated form of 2'-Oxo Ifosfamide, a metabolite of ifosfamide. Its primary role in research is as a stable isotope-labeled internal standard for the accurate quantification of ifosfamide and its metabolites in various biological matrices. lgcstandards.comnih.gov The presence of four deuterium atoms gives it a distinct mass, allowing it to be differentiated from the non-deuterated metabolite in mass spectrometric analyses.
Beyond its use as an internal standard, the study of deuterated ifosfamide analogs like d4-ifosfamide provides crucial insights into the drug's metabolism. Research has shown that deuterating ifosfamide at specific positions can influence the rate of its metabolic pathways. Specifically, deuteration at the α and α' carbons is intended to slow down the N-dechloroethylation pathway, which is responsible for producing the toxic metabolite chloroacetaldehyde. colab.ws The hypothesis is that by slowing this inactivation pathway, more ifosfamide will be directed towards the therapeutic 4-hydroxylation pathway, potentially leading to improved efficacy and reduced toxicity. colab.ws
In vitro models, such as those using human liver microsomes or specific CYP enzymes, are essential for studying these effects in a controlled environment. colab.wschemsrc.com These models allow researchers to pinpoint which enzymes are responsible for the metabolism of ifosfamide and how deuteration affects their catalytic activity. colab.ws For instance, studies have investigated how different polymorphic variants of CYP enzymes metabolize both ifosfamide and its deuterated form, revealing that genetic differences can impact the drug's activation and inactivation. colab.ws This knowledge is vital for the development of more personalized and effective cancer therapies.
Interactive Data Tables
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1329497-14-4 | nih.gov |
| Molecular Formula | C₇H₉D₄Cl₂N₂O₃P | |
| Molecular Weight | 279.09 g/mol | |
| IUPAC Name | 2-chloro-1-[2-(2-chloroethylamino)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ⁵-oxazaphosphinan-3-yl]ethanone | |
| Synonyms | 2-Oxo Ifosfamide-d4, HY-17419S, CS-0200903 |
Detailed Research Findings: Impact of Deuteration on Ifosfamide Metabolism by CYP3A4
The following table summarizes findings from a study by Calinski et al. (2015), which investigated the metabolism of Ifosfamide (IFO) and deuterated Ifosfamide (d4IFO) by the human cytochrome P450 enzyme CYP3A4. colab.ws The study aimed to determine if deuteration could shift the metabolic pathway towards activation (4-hydroxylation) and away from inactivation (N-dechloroethylation).
| Parameter | Ifosfamide (IFO) | Deuterated Ifosfamide (d4IFO) | Fold Change (d4IFO vs IFO) |
| Activation (4-Hydroxylation) | |||
| Vmax/Km (min⁻¹mM⁻¹) | 0.4 | 0.7 | ~2-fold increase |
| Inactivation (N-dechloroethylation) | |||
| Vmax/Km (min⁻¹mM⁻¹) | 0.04 | 0.03 | ~25% decrease |
| Ratio of Activation to Inactivation | 10 | >20 | >2-fold increase |
This data indicates that for the enzyme CYP3A4, deuteration of ifosfamide leads to a more efficient activation to its therapeutic form and a less efficient conversion to its toxic metabolites. colab.ws
Properties
CAS No. |
1329497-14-4 |
|---|---|
Molecular Formula |
C7H13Cl2N2O3P |
Molecular Weight |
279.09 |
IUPAC Name |
2-chloro-1-[2-(2-chloroethylamino)-4,4,5,5-tetradeuterio-2-oxo-1,3,2$l^{5} |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13)/i1D2,4D2 |
InChI Key |
KJRISYCCYWZCOF-RUKOHJPDSA-N |
SMILES |
C1CN(P(=O)(OC1)NCCCl)C(=O)CCl |
Synonyms |
2-Chloro-1-[2-[(2-chloroethyl)amino]dihydro-2-oxido-2H-1,3,2-oxazaphosphorin-3(4H)-yl]ethanone-d4; 3-(Chloroacetyl)-N-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine-d4 2-Oxide; |
Origin of Product |
United States |
Advanced Analytical Methodologies for the Quantification and Characterization of 2 Oxo Ifosfamide D4 in Research Matrices
Chromatographic Separation Techniques for Biological Samples (Non-Clinical)
Chromatography is the cornerstone for isolating specific analytes from intricate mixtures like plasma or microsomal incubations. For isotopically labeled compounds, coupling chromatography with mass spectrometry provides the necessary selectivity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Optimization for Isotopic Analogs
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of ifosfamide (B1674421) and its metabolites, including isotopic analogs like 2'-Oxo Ifosfamide-d4. researchgate.netnih.govpharmgkb.org The development of a robust LC-MS/MS method is a meticulous process focused on achieving high sensitivity, specificity, and accuracy. nih.gov
Method development typically begins with the optimization of chromatographic conditions to ensure efficient separation of the analyte from endogenous matrix components. Reversed-phase chromatography is commonly employed, utilizing columns such as a C18 stationary phase. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous component with an organic solvent like methanol (B129727) or acetonitrile (B52724), sometimes with additives like ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govnih.gov
Optimization for isotopic analogs involves leveraging the mass difference between the deuterated standard and the non-labeled analyte. In the context of analyzing this compound, a non-deuterated version or another stable isotope-labeled analog could serve as an internal standard. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard in quantitative bioanalysis, as it compensates for variations in sample preparation, injection volume, and matrix effects, leading to high precision and accuracy. nih.govresearchgate.net
Mass spectrometric detection is typically performed using electrospray ionization (ESI) in the positive ion mode. nih.govresearchgate.net The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. nih.govnih.gov For ifosfamide, a common transition is m/z 261.0 > 91.6. nih.govresearchgate.net A similar, specific transition would be developed for this compound. The sensitivity of these methods allows for low limits of quantitation (LLOQ), often in the low ng/mL range. nih.govpharmgkb.org
Table 1: Typical LC-MS/MS Method Parameters for Ifosfamide Metabolite Analysis This table represents typical starting conditions for method development for an analyte like this compound, based on established methods for similar compounds.
| Parameter | Description | Reference |
|---|---|---|
| Chromatography System | Ultra-High Performance Liquid Chromatography (UPLC) | nih.govresearchgate.net |
| Analytical Column | Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) | nih.gov |
| Mobile Phase | Gradient elution with A: 5 mM ammonium formate in water and B: Methanol/Acetonitrile mixture | nih.gov |
| Flow Rate | 0.2 - 1.0 mL/min | nih.govnih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Sample Preparation | Liquid-liquid extraction (e.g., with ethyl acetate) or Solid-Phase Extraction (SPE) | nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Metabolites
Gas chromatography-mass spectrometry (GC-MS) is another key hyphenated technique for the analysis of drug metabolites. researchgate.netresearchgate.net However, many metabolites of ifosfamide, including its oxo-metabolites, are polar and not sufficiently volatile or thermally stable for direct GC-MS analysis. core.ac.uktue.nl Therefore, a critical step in the analytical workflow is derivatization, which chemically modifies the analyte to increase its volatility and thermal stability. tue.nl
The most common derivatization strategy for compounds with active hydrogens (in -OH, -NH, or -SH groups) is silylation. researchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. mdpi.comnih.gov For compounds containing ketone groups, a two-step derivatization is often employed, starting with methoxyamination to protect the keto group from enolization, followed by silylation. researchgate.netmdpi.com
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, often one with a non-polar stationary phase like those based on polydimethylsiloxane (B3030410) (e.g., OV-1). tue.nl The separated components then enter the mass spectrometer for detection. GC-MS methods can be highly sensitive and specific, especially when operating in selected ion monitoring (SIM) mode. researchgate.net This approach has been successfully used for the quantitative determination of oxazaphosphorines and their metabolites in various biological fluids. researchgate.net
Table 2: Example of a Derivatization and GC-MS Protocol for Metabolite Analysis This table outlines a general procedure applicable to the analysis of oxo-metabolites like this compound.
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1. Extraction | Liquid-liquid or solid-phase extraction from the biological matrix. | Isolate and concentrate analytes. | core.ac.uk |
| 2. Methoxyamination | Incubate dried extract with methoxyamine hydrochloride in pyridine. | Protects ketone functional groups and reduces tautomerism. | researchgate.netmdpi.com |
| 3. Silylation | Add a silylating agent (e.g., MSTFA) and incubate. | Increases volatility and thermal stability by derivatizing hydroxyl and amine groups. | mdpi.comnih.gov |
| 4. GC-MS Analysis | Inject derivatized sample onto a capillary column (e.g., HP-UP OV-1) with a defined temperature program. | Separates and detects the derivatized analyte. | tue.nl |
Advanced Hyphenated Techniques for Comprehensive Metabolite Profiling (Research Focus)
Metabolomics studies aim to capture a comprehensive snapshot of all metabolites in a biological system. For this purpose, advanced analytical platforms that offer high throughput, sensitivity, and resolution are required. Ultra-performance liquid chromatography (UPLC) coupled to high-resolution mass spectrometry (HRMS), particularly with time-of-flight (TOF) or Orbitrap mass analyzers, is a leading technique in this field. tandfonline.comnih.gov
This approach, often referred to as UPLC-QTOF-MS, allows for non-targeted metabolite profiling. nih.govsci-hub.se The UPLC system provides rapid and high-resolution separation of components in a complex mixture. The HRMS instrument then measures the mass-to-charge ratio (m/z) of the eluting ions with very high accuracy (typically <5 ppm). This mass accuracy is crucial as it allows for the confident determination of the elemental composition of an unknown metabolite. acs.org
In a typical metabolomics workflow to study ifosfamide metabolism, data from treated and control samples are compared to find ions that are unique to or significantly changed in the treated group. nih.gov The accurate mass of these ions is used to propose potential elemental formulas. Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments, where the ion of interest is fragmented, and its fragmentation pattern is analyzed to elucidate the structure. nih.govsci-hub.se This methodology has been successfully applied to compare the metabolic profiles of ifosfamide and its isomer cyclophosphamide (B585), identifying numerous metabolites in a single analysis. nih.gov In addition to reversed-phase chromatography, hydrophilic interaction liquid chromatography (HILIC) is increasingly used in metabolomics as it provides better retention for very polar metabolites that are often poorly retained in reversed-phase systems. researchgate.net
Spectroscopic Characterization for Structural Elucidation in Research
While chromatographic methods are essential for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of newly synthesized compounds or unidentified metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Synthetic Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural confirmation of synthetic compounds like this compound. It provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ³¹P). For this compound, a suite of NMR experiments would be used to verify its structure.
¹H NMR: This would confirm the presence of protons and their connectivity. In this compound, the signals corresponding to the protons on the deuterated carbons would be absent, directly confirming the location of the isotopic labels. chemicalbook.com
¹³C NMR: This provides information on the carbon skeleton of the molecule.
³¹P NMR: As an oxazaphosphorine, a ³¹P NMR spectrum would show a characteristic signal for the phosphorus atom, confirming the integrity of the core ring structure. This technique is particularly useful for analyzing ifosfamide and its metabolites. nih.govscinews.uz
2D NMR (e.g., COSY, HSQC): Two-dimensional techniques are used to establish correlations between different nuclei, confirming the bonding framework of the entire molecule. chemicalbook.com
Furthermore, the intensity of an NMR signal is directly proportional to the number of nuclei giving rise to it. ula.ve This principle allows for quantitative NMR (qNMR), which can be used to assess the purity of the synthesized this compound by comparing the integral of its signals to that of a certified internal standard of known concentration.
Table 3: Hypothetical ¹H NMR Chemical Shift Data for Confirmation of Deuteration This table illustrates how the absence of specific proton signals in the ¹H NMR spectrum of this compound, when compared to its non-deuterated analog, would confirm the site of isotopic labeling. Chemical shifts are illustrative.
| Proton Location | Expected Shift (ppm) in 2'-Oxo Ifosfamide | Expected Signal in this compound |
|---|---|---|
| -CH₂-Cl (ethylamino side chain) | ~3.6 | Present |
| -N-CH₂- (ethylamino side chain) | ~3.3-3.5 | Present |
| Ring -N-CH₂- (Position 5) | ~3.3-3.5 | Absent (Deuterated) |
| Ring -O-CH₂- (Position 6) | ~4.2-4.4 | Present |
| Ring -CH₂- (Position 4) | ~2.0 | Absent (Deuterated) |
High-Resolution Mass Spectrometry for Metabolite Identification and Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the identification and structural confirmation of metabolites in research settings. acs.org Its primary advantage is the ability to measure the mass of an ion with extremely high accuracy, which allows for the unambiguous determination of its elemental formula. miamioh.edu
For the confirmation of this compound, HRMS would be used to measure its accurate mass. The theoretical exact mass of the [M+H]⁺ ion of 2'-Oxo Ifosfamide (C₇H₁₄Cl₂N₂O₃P) is 275.0118, whereas for this compound (C₇H₁₀D₄Cl₂N₂O₃P), it is 279.0369. nih.gov An experimentally measured mass that matches the theoretical mass within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the identity of the compound.
Table 4: Theoretical Exact Mass Data for HRMS Confirmation
| Compound | Chemical Formula | Monoisotopic Mass (Da) |
|---|---|---|
| 2'-Oxo Ifosfamide | C₇H₁₃Cl₂N₂O₃P | 273.9989 |
| This compound | C₇H₉D₄Cl₂N₂O₃P | 278.0241 |
Sample Preparation and Matrix Effects in Pre-clinical and In Vitro Research Assays
The initial and most critical step in the bioanalytical workflow is the preparation of the sample. The goal is to isolate the analytes of interest from interfering components present in the biological matrix, such as proteins, salts, and lipids, which can significantly impact the accuracy of the results. ualg.ptclearsynth.com
Various extraction techniques are employed to isolate ifosfamide and its metabolites from research matrices like plasma, urine, and dried blood spots (DBS). The choice of method depends on the analyte's physicochemical properties and the complexity of the matrix. researchgate.net
Liquid-Liquid Extraction (LLE): This is a common technique used for ifosfamide and its metabolites. researchgate.net It involves extracting the analytes from the aqueous biological fluid into an immiscible organic solvent. For instance, ifosfamide and its dechloroethylated metabolites have been successfully extracted from plasma and urine using ethyl acetate (B1210297). nih.gov In other protocols, a combination of acetonitrile and ethyl acetate is used for extraction from plasma or DBS. uu.nlnih.gov The pH of the sample is often adjusted, for example to pH 7, to optimize the extraction efficiency, which has been reported to be around 85% for ifosfamide from urine using ethyl acetate. scielo.brresearchgate.net
Solid-Phase Extraction (SPE): SPE is another widely used technique that offers good sample clean-up and is amenable to automation. ualg.ptnih.gov In this method, the sample is passed through a cartridge containing a solid sorbent (e.g., C18). latamjpharm.orgresearchgate.net The analytes of interest are retained on the sorbent while interferences are washed away. The purified analytes are then eluted with a small volume of an organic solvent. For example, C18 cartridges have been effectively used for the clean-up of ifosfamide and its metabolites from urine and plasma. latamjpharm.orgresearchgate.net
Protein Precipitation: For some applications, a simpler protein precipitation step is sufficient. This typically involves adding a solvent like acetonitrile to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation. latamjpharm.org
Dried Blood Spot (DBS) Extraction: A method for quantifying ifosfamide in DBS involves punching out small disks from the dried spot and extracting the drug using a mixture of acetonitrile and ethyl acetate. nih.gov
In quantitative bioanalysis, especially using Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is crucial for accuracy and precision. clearsynth.comscispace.com An IS is a compound of known quantity added to every sample, calibrator, and quality control sample before processing. scispace.com Its purpose is to correct for the variability that can occur at any stage of the analytical procedure, including extraction, chromatographic separation, and detection. clearsynth.com
This compound is a stable isotope-labeled (SIL) internal standard. SILs are considered the gold standard for quantitative LC-MS analysis. scispace.com This is because they have nearly identical chemical and physical properties to the analyte being measured (the endogenous, non-labeled 2'-Oxo Ifosfamide). clearsynth.com
The key advantages of using a deuterated standard like this compound include:
Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer's source, leading to inaccurate quantification. Since a SIL like this compound co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte's response to the IS's response remains constant, ensuring accurate results. clearsynth.com
Compensation for Extraction Variability: Any loss of analyte during the sample preparation steps (e.g., LLE or SPE) will be mirrored by a proportional loss of the SIL. scispace.com This ensures that the analyte-to-IS ratio remains unaffected, correcting for recovery inconsistencies.
Extraction Methodologies from Biological Matrices (e.g., cell cultures, tissue homogenates, animal biofluids)
Validation of Analytical Methods for Research Applications (e.g., linearity, accuracy, precision, limit of detection/quantification in experimental settings)
Before an analytical method can be used for routine research applications, it must undergo a thorough validation process to demonstrate its reliability and suitability for its intended purpose. researchgate.netoup.com Key validation parameters include linearity, accuracy, precision, and the limits of detection and quantification.
Linearity: This parameter establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. Calibration curves are generated by plotting the analyte-to-IS response ratio against known concentrations, and a regression coefficient (r²) close to 1.0 indicates good linearity.
Accuracy: Accuracy measures the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is often expressed as the percentage of the nominal value.
Precision: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is evaluated at both intra-day (within a single day) and inter-day (over several days) levels.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net
The following table summarizes validation parameters from various published research methods for ifosfamide and its metabolites, illustrating typical performance characteristics.
| Parameter | Ifosfamide (IF) & Metabolites | Matrix | Analytical Method | Value | Reference |
| Linearity | IF & Enantiomers | Human Plasma | LC-MS | 37.50–4800 ng/mL (r² > 0.997) | |
| IF | Dried Blood Spots | UPLC-MS/MS | 100–10000 ng/mL (r² = 0.9958) | nih.gov | |
| IF & Cyclophosphamide | Plasma | HPLC-UV | 1–100 µg/mL | scielo.br | |
| IF & Carboxyifosfamide | Urine | GC-MS | 0–190 nmol/L | ijomeh.eu | |
| Accuracy | IF & Enantiomers | Human Plasma | LC-MS | 89.2 to 101.5% of nominal | |
| IF | Mouse Plasma | HPLC | 95.47% to 101.05% | nih.gov | |
| Precision (RSD/CV) | IF & Enantiomers | Human Plasma | LC-MS | Inter-day: 3.63 to 15.8% Intra-day: 10.1 to 14.3% | |
| IF | Dried Blood Spots | UPLC-MS/MS | Intra-day: 3.1 to 5.5% Inter-day: < 6.4% | nih.govresearchgate.net | |
| IF & Cyclophosphamide | Plasma | SPE-HPLC-UV | Intermediate Precision CV: 0.9 to 5.7% | latamjpharm.org | |
| LOQ/LOD | IF & Enantiomers | Human Plasma | LC-MS | LLOD: 5.00 ng/mL | |
| IF | Dried Blood Spots | UPLC-MS/MS | LLOQ: 100 ng/mL | nih.govresearchgate.net | |
| IF & Cyclophosphamide | Urine | LC-MS/MS | LLOQ: 0.04 µg/L (IF) | researchgate.net | |
| IF | Mouse Plasma | HPLC | LLOQ: 5 µg/mL | nih.gov | |
| IF | - | HPLC | LOD: 80 µg/mL; LOQ: 100 µg/mL | researchgate.net |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-dechloroethylifosfamide |
| 3-dechloroethylifosfamide |
| 4-hydroxyifosfamide (B1221068) |
| Acetonitrile |
| Carboxyifosfamide |
| Cyclophosphamide |
| Ethyl acetate |
| Ifosfamide |
| Isophosphoramide mustard |
| Mesna (B1676310) |
Pre Clinical Metabolic Pathways and Biotransformation Kinetics of 2 Oxo Ifosfamide D4
Enzymatic Formation and Degradation Pathways in In Vitro Systems
In vitro models using human liver microsomes and recombinant enzymes have been pivotal in elucidating the enzymatic processes governing ifosfamide (B1674421) metabolism. These systems allow for the precise identification of the enzymes responsible for each metabolic step.
The formation of 2'-Oxo Ifosfamide precursors is initiated by the N-dechloroethylation of ifosfamide, a process predominantly catalyzed by the Cytochrome P450 enzymes CYP3A4 and CYP2B6. pharmgkb.orgcapes.gov.br This reaction pathway is distinct from the therapeutic activation (4-hydroxylation) of ifosfamide, which is also mediated by CYPs, including CYP3A4 and CYP2C9. nih.gov The N-dechloroethylation pathway yields 2- and 3-dechloroethylifosfamide along with chloroacetaldehyde (B151913) (CAA), a metabolite implicated in neurotoxicity. karger.comscholasticahq.com
Further metabolism of the dechloroethylated intermediates can lead to the formation of oxo-metabolites like 2'-Oxo Ifosfamide. The deuteration in 2'-Oxo Ifosfamide-d4 is typically for analytical purposes, serving as a stable isotope standard in mass spectrometry to accurately quantify the non-labeled metabolite in biological samples. In vitro studies show that the metabolism of ifosfamide is enantioselective, with the (S)-enantiomer preferentially undergoing N-dechloroethylation. nih.govnih.gov
| CYP Isoform | Metabolic Pathway | Reference |
|---|---|---|
| CYP3A4 | 4-Hydroxylation (Activation) & N-Dechloroethylation (Deactivation) | pharmgkb.orgcapes.gov.brnih.gov |
| CYP2B6 | N-Dechloroethylation (Deactivation) & 4-Hydroxylation (Activation) | pharmgkb.orgnih.gov |
| CYP2C9 | 4-Hydroxylation (Activation) | nih.gov |
| CYP2C19 | Minor contribution to 4-Hydroxylation | pharmgkb.org |
| CYP2A6 | Minor contribution to 4-Hydroxylation | pharmgkb.org |
Beyond enzymatic catalysis, ifosfamide and its metabolites are subject to non-enzymatic chemical transformations. A key spontaneous reaction occurs in the activation pathway, where aldoifosfamide (B1666837) breaks down to form the active alkylating agent isophosphoramide mustard and the urotoxic byproduct acrolein. nih.gov The stability of the oxazaphosphorine ring structure, common to ifosfamide and its metabolites like 2'-Oxo Ifosfamide, is pH-dependent. In aqueous solutions, these compounds can undergo hydrolysis. nih.gov This degradation can involve the cleavage of the P-N bond within the ring, leading to the formation of various degradation products. nih.gov It is presumed that this compound would exhibit similar non-enzymatic degradation patterns in biological media, a factor that is critical for consideration in the design and interpretation of pre-clinical experiments.
Aldehyde Dehydrogenase (ALDH) Mediated Biotransformation Pathways
Pharmacokinetic Profiling in Pre-clinical Animal Models and Isolated Organ Systems
Pre-clinical animal models, particularly rats and mice, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of ifosfamide and its metabolites. nih.gov While specific pharmacokinetic data for this compound is not available, the extensive research on ifosfamide provides a robust framework for its expected behavior.
Studies in Sprague-Dawley rats have detailed the stereoselective pharmacokinetics of ifosfamide. nih.govnih.gov Following intravenous administration, ifosfamide exhibits different elimination half-lives for its (R)- and (S)-enantiomers, with significant gender differences observed. nih.govnih.gov The volume of distribution of ifosfamide approximates that of total body water, indicating minimal tissue binding of the parent drug. drugbank.com The dechloroethylated metabolites, the class to which 2'-Oxo Ifosfamide belongs, generally exhibit longer plasma half-lives than the parent ifosfamide. nih.gov The elimination of ifosfamide and its metabolites occurs primarily through renal excretion. nih.gov
| Parameter | (R)-Ifosfamide | (S)-Ifosfamide | Reference |
|---|---|---|---|
| Male Rats | |||
| Half-life (t½) | 34.2 minutes | 41.8 minutes | nih.govnih.gov |
| Female Rats | |||
| Half-life (t½) | 62.1 minutes | 75.1 minutes | nih.govnih.gov |
The distribution of ifosfamide and its metabolites into various tissues is a critical determinant of both efficacy and toxicity. The liver is the primary site of metabolism. karger.com However, the kidneys also play a significant role in both metabolism and excretion. pharmgkb.org Notably, certain ifosfamide metabolites, such as 4-hydroxyifosfamide (B1221068) and chloroacetaldehyde, are capable of crossing the blood-brain barrier, with concentrations reaching levels similar to those in plasma. karger.comscholasticahq.com This distribution into the central nervous system is linked to the neurotoxicity observed with ifosfamide treatment. scholasticahq.com Studies involving quantitative whole-body autoradiography in rats can provide a detailed map of the distribution of a radiolabeled drug and its metabolites throughout the body over time. creative-bioarray.com Such studies would be the definitive method to determine the specific tissue accumulation patterns of this compound, though it is expected to be found in the liver, kidneys, and systemic circulation, consistent with its parent compound's metabolic profile.
Interspecies Metabolic Comparisons Relevant to Pre-clinical Translation
Significant interspecies differences in the activity and expression of drug-metabolizing enzymes, particularly cytochrome P450 isoforms, complicate the direct extrapolation of pre-clinical metabolic data to humans. researchgate.net Studies comparing the metabolism of ifosfamide and related oxazaphosphorines across various species have revealed notable distinctions critical for pre-clinical translation.
For instance, the balance between the activating C4-hydroxylation pathway and the N-dechloroethylation pathway can vary substantially. In vitro studies using liver microsomes from rats, mice, rabbits, and humans have shown different rates and preferences for these pathways. nih.gov Rats and mice may exhibit a different ratio of N-dechloroethylation to C4-hydroxylation compared to humans, which is significant because N-dechloroethylation produces the toxic metabolite chloroacetaldehyde. nih.gov The enantioselectivity of ifosfamide metabolism also differs between species; for example, a metabolic shift observed during enzyme induction in rats was attributed to interspecies differences in CYP isoenzymes compared to humans. core.ac.uk
These variations are largely due to species-specific expression and catalytic activities of CYP isoforms like CYP2B6, CYP3A4, CYP2C9, and CYP2A6, which are all involved in ifosfamide biotransformation. pharmgkb.orgresearchgate.net While some enzymes like CYP2E1 show conserved activity across species, others such as isoforms of CYP1A, CYP2C, CYP2D, and CYP3A demonstrate considerable interspecies variability, cautioning against direct extrapolation of metabolic profiles from animal models to humans. researchgate.net Such differences underscore the importance of selecting appropriate animal models and conducting comparative metabolic studies to accurately predict human pharmacokinetics and metabolite-driven effects.
Table 1: Summary of Interspecies Metabolic Differences for Ifosfamide
| Metabolic Aspect | Species Compared | Observed Differences and Relevance | Reference |
|---|---|---|---|
| Predominant Metabolic Pathway | Mouse vs. Human | Mouse models show a preference for N-dechloroethylation of ifosfamide, while cyclophosphamide (B585) (an isomer) favors the ring-opening pathway. This difference is key to understanding the selective toxicity of ifosfamide. | nih.gov |
| CYP Isoform Activity | Rat, Rabbit, Mouse, Human | The specific CYP enzymes responsible for ifosfamide metabolism (e.g., CYP3A4, CYP2B6) and their relative contributions vary significantly among species, affecting the overall rate of activation and detoxification. | pharmgkb.orgresearchgate.netnih.gov |
| Enantioselectivity | Rat vs. Human | The preferential metabolism of (R)- vs. (S)-ifosfamide differs. In humans, (R)-ifosfamide is preferentially 4-hydroxylated (activated), while (S)-ifosfamide is more readily N-dechloroethylated. This enantioselectivity can differ in rats, impacting the translation of toxicity and efficacy data. | core.ac.uknih.gov |
| Metabolite Formation (Trofosfamide study) | Rat, Mouse, Rabbit, Human | In a study of the related drug trofosfamide, ifosfamide was the main metabolite. Its formation was 5- to 6-fold higher than cyclophosphamide in rats and mice, while formation was similar in rabbits, and only ifosfamide was detected in the human sample. This highlights species-dependent side-chain oxidation. | nih.gov |
Metabolite Profiling and Identification in Pre-clinical Studies
Identification of Novel or Minor Metabolites of this compound and its Precursors
A key advantage of untargeted metabolomic approaches is their ability to uncover previously unknown or low-abundance metabolites that might be overlooked by targeted assays. In the study of ifosfamide's precursors, such techniques have successfully identified novel metabolic products. For example, a comparative metabolomics study in mice identified a total of 23 metabolites for ifosfamide and cyclophosphamide, including five that were previously unreported. nih.gov
In a separate pre-clinical investigation using a guinea pig model, analysis of bile via ³¹P MRS and LC-MS led to the identification of a major, previously unreported biliary metabolite: a glutathione (B108866) conjugate of ifosfamide. nih.govismrm.org The discovery of this conjugate provides insight into the detoxification mechanisms and potential visceral toxicities of the drug. The identification of such novel or minor metabolites is crucial, as they can offer new clues about the mechanisms of drug action, resistance, and toxicity. longdom.orgnih.gov Sensitive LC-MS/MS methods have also been developed specifically to detect and quantify minor but important metabolites, such as the various N-dechloroethylated forms of ifosfamide in plasma. nih.govpharmgkb.org
Role of Isotopic Labeling (d4) in Metabolic Pathway Elucidation and Flux Analysis
Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H or D), is an indispensable tool in drug metabolism research. The use of a deuterated (d4) analog of an ifosfamide metabolite offers several distinct advantages for elucidating metabolic pathways and analyzing metabolic flux.
Firstly, stable isotope-labeled compounds serve as ideal internal standards for quantitative analysis by mass spectrometry. nih.govnih.gov By adding a known quantity of the deuterated analog (e.g., this compound) to a biological sample, the corresponding unlabeled endogenous metabolite can be measured with high precision and accuracy, as the labeled and unlabeled versions co-elute chromatographically but are distinguishable by their mass-to-charge (m/z) ratio. nih.govcolab.ws
Secondly, deuterium labeling is instrumental in tracing the metabolic fate of a drug. The unique mass signature of the deuterated compound allows researchers to easily detect and identify its downstream metabolites from the complex background of endogenous molecules in a biological matrix. nih.govacs.org This facilitates the mapping of metabolic pathways and helps in the structural elucidation of unknown metabolites by analyzing the fragmentation patterns in tandem mass spectrometry (MS/MS). colab.ws
Finally, the substitution of hydrogen with deuterium can induce a kinetic isotope effect (KIE). Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, its enzymatic cleavage can be slower. If this bond cleavage is the rate-limiting step in a metabolic reaction, deuteration can slow down that specific pathway. This phenomenon can be exploited to study metabolic flux and identify rate-limiting steps. It may also reveal "metabolic switching," where the blockage of a primary metabolic route enhances flux through minor or alternative pathways, which can be crucial for understanding drug-drug interactions and inter-individual variability in metabolism. icr.ac.uk
Mechanistic Investigations into the Biochemical Interactions and Stability of 2 Oxo Ifosfamide D4
Interactions with Cellular Macromolecules (e.g., enzymes, carrier proteins) in In Vitro Models
While specific in vitro interaction studies for 2'-Oxo Ifosfamide-d4 are not extensively documented, significant insights can be drawn from research on its parent compound, ifosfamide (B1674421). Ifosfamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP450) enzymes to exert its biological activity. nih.govpfizer.com This activation process involves hydroxylation to form 4-hydroxyifosfamide (B1221068), which then yields the ultimate alkylating agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein. nih.govpfizer.com
The alkylating metabolites of ifosfamide are known to interact with DNA, forming cross-links and phosphotriesters, which inhibits DNA synthesis and leads to cell death. nih.govpfizer.commedchemexpress.com While the plasma protein binding of the parent ifosfamide is minimal, its active metabolites have been shown to bind extensively to red blood cells. nih.gov
2'-Oxo Ifosfamide (also known as 4-ketoifosfamide) is a stable, but inactive, metabolite in this pathway. pfizer.com As a deuterated analog, this compound is crucial for accurately tracing and quantifying the formation of 4-ketoifosfamide (B42628) in metabolic studies. It is not expected to have significant direct interactions with enzymes as an inhibitor or inducer, but rather serves as a marker for the metabolic activity of enzymes like CYP3A4 acting on the parent compound. nih.gov In vitro studies using glioma cell cultures showed that the uroprotectant mesna (B1676310) did not interfere with the cytotoxic effects of ifosfamide's active metabolites, suggesting no antagonistic interaction at the cellular level. nih.gov
Stability of this compound in Simulated Biological Milieu (e.g., plasma, cellular extracts)
The stability of a deuterated internal standard in biological matrices is critical for its use in quantitative assays. Although stability data specifically for this compound in plasma or cellular extracts is limited, studies on the parent compound ifosfamide provide a valuable reference.
Research has shown that ifosfamide itself is relatively stable in various solutions and biological fluids. nih.gov One study assessing the stability of a different compound in mouse, rat, dog, and human plasma found it to be stable for 1 hour at 37°C, a common methodology for such assessments. science.gov Another study specifically on ifosfamide demonstrated its stability in aqueous solutions for up to 9 days at temperatures up to 27°C. nih.gov When ifosfamide was combined with mesna in 0.9% sodium chloride, it remained physicochemically stable for 14 days at room temperature. researchgate.net However, the degradation of ifosfamide does increase at physiological temperatures (37°C). nih.gov
Given that 4-ketoifosfamide is considered a stable metabolite of ifosfamide, it is inferred that this compound would exhibit similar or greater stability in simulated biological environments. pfizer.com Its structural integrity is essential for its function as a reliable internal standard in assays measuring ifosfamide metabolism in plasma or cellular extracts.
| Condition | Matrix/Solvent | Concentration | Duration | Stability/Degradation | Reference |
|---|---|---|---|---|---|
| Room Temperature | 0.9% Sodium Chloride with Mesna | 10, 20, and 30 mg/mL | 14 days | >94% stable | researchgate.net |
| Ambient Temperature (Daylight) | Aqueous Solution | Not Specified | 9 days | No evidence of decay | nih.gov |
| 27°C (Dark) | Aqueous Solution | Not Specified | 9 days | No evidence of decay | nih.gov |
| 37°C (Dark) | Aqueous Solution | Not Specified | 9 days | ~7% loss | nih.gov |
| 2-8°C | 0.9% Sodium Chloride | Up to 20 mg/mL | 7 days | Recommended shelf life | sps.nhs.uk |
Influence of Physiochemical Parameters (e.g., pH, temperature) on Compound Integrity in Research Assays
The integrity of an analytical standard under various research conditions is paramount for accurate results. Temperature is a key parameter influencing the stability of ifosfamide and its derivatives.
As detailed in the table above, research demonstrates that ifosfamide is stable for extended periods at room temperature (20-25°C) and even at 27°C. nih.govresearchgate.net However, degradation becomes apparent at physiological temperature (37°C), where a loss of approximately 7% was observed over 9 days. nih.gov At a significantly higher temperature of 70°C, degradation was rapid and pronounced within 72 hours, confirming the temperature-dependent nature of its stability. nih.gov For storage, refrigeration at 2-8°C is often recommended to control the formation of degradation products. sps.nhs.uk
While specific studies on the effect of pH on this compound are not available in the search results, the stability of many pharmaceutical compounds can be pH-dependent. For research assays, maintaining a consistent and appropriate pH is a standard practice to ensure the integrity of both the analyte and the internal standard. Given that 2'-Oxo Ifosfamide is a ketone derivative, it is generally expected to be stable across a neutral pH range, but extremes in pH could potentially catalyze degradation.
| Temperature | Environment | Observed Outcome | Reference |
|---|---|---|---|
| Ambient | Daylight | No significant decay | nih.gov |
| 27°C | Dark | No significant decay | nih.gov |
| 37°C | Dark | ~7% loss of initial amount | nih.gov |
| 70°C | Not Specified | Marked fall in levels within 72 hours | nih.gov |
Role as a Potential Precursor or Indicator in Metabolic Cycling and "Metabolic Switching" Phenomena
This compound is not a precursor in the sense of leading to an active compound; rather, it is a stable isotope-labeled version of an end-stage metabolite. Its primary role is as an indicator of metabolic activity.
The metabolic pathway of ifosfamide is a clear example of metabolic cycling, where the parent drug is converted through a series of enzymatic reactions into various metabolites. pfizer.com The initial activation step is hydroxylation at the C4 position to form 4-hydroxyifosfamide. This unstable intermediate can then undergo two fates: it can rearrange to form the active alkylating agent, or it can be oxidized to the stable, inactive metabolite 4-ketoifosfamide (the non-deuterated form of the subject compound). pfizer.com
Therefore, the presence and quantity of 4-ketoifosfamide in urine or plasma is a direct indicator of the metabolic processing of ifosfamide. pfizer.com By using this compound as an internal standard in mass spectrometry-based assays, researchers can precisely quantify the amount of 4-ketoifosfamide produced. This allows for detailed investigations into how factors like genetics (e.g., CYP enzyme polymorphisms), co-administered drugs, or disease states affect the rate and pathway of ifosfamide metabolism.
The term "metabolic switching" typically refers to a larger shift in cellular energy production, such as a cell switching from glucose oxidation to fatty acid oxidation. researchgate.net While not directly applicable in this context, the balance between the activation pathway (leading to phosphoramide mustard) and the inactivation pathway (leading to 4-ketoifosfamide) could be seen as a form of metabolic routing. Studies using this compound can help elucidate the dynamics of this routing, providing critical information for optimizing therapy.
Application of 2 Oxo Ifosfamide D4 in Academic Research and Development
Use as a Reference Standard in Quantitative Bioanalytical Assays for Ifosfamide (B1674421) Metabolites
In the field of pharmacokinetics, accurate quantification of drugs and their metabolites in biological matrices like plasma and urine is crucial. Stable isotope-labeled compounds, such as 2'-Oxo Ifosfamide-d4, are considered the gold standard for use as internal standards in quantitative bioanalytical assays, especially those employing liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net
The addition of a known quantity of the deuterated standard to a biological sample allows for precise and accurate measurement of the corresponding unlabeled (endogenous) metabolite. This is because the deuterated standard exhibits nearly identical chemical and physical properties to the analyte of interest, including extraction recovery, and chromatographic retention time. researchgate.net However, it is distinguishable by its higher mass, a key feature for mass spectrometric detection. nih.gov This co-elution and similar ionization behavior help to compensate for variations in sample preparation and matrix effects, which can otherwise lead to inaccurate quantification. nih.govuniovi.es
The use of this compound as an internal standard is essential for the development and validation of robust analytical methods for monitoring Ifosfamide metabolites. clearsynth.comaxios-research.com These methods are critical for understanding the drug's disposition in the body and for studies investigating the relationship between metabolite concentrations and therapeutic or toxic effects. nih.gov
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H9D4Cl2N2O3P | usbio.net |
| Molecular Weight | 279.09 g/mol | nih.govusbio.net |
| CAS Number | 1329497-14-4 | nih.govclearsynth.com |
| Appearance | Brown Oil | usbio.net |
| Solubility | Dichloromethane | usbio.net |
Tracer for Metabolic Pathway Mapping and Flux Analysis in Pre-clinical Models
Stable isotope-labeled compounds are instrumental in elucidating metabolic pathways. nih.gov this compound can be used as a tracer to map the biotransformation of Ifosfamide in preclinical models. medchemexpress.com By administering the deuterated compound, researchers can track its conversion to subsequent metabolites using mass spectrometry. nih.gov This allows for the unambiguous identification of metabolic products and the elucidation of the sequence of enzymatic reactions involved in the drug's breakdown.
Metabolic flux analysis, which measures the rates of metabolic reactions, can also be facilitated by the use of deuterated tracers. nih.govmdpi.com By monitoring the rate of appearance of labeled metabolites over time, researchers can gain quantitative insights into the dynamics of Ifosfamide metabolism. This information is valuable for understanding how factors such as genetic polymorphisms in drug-metabolizing enzymes can influence the metabolic profile of the drug. nih.govnih.gov
Development of Research Tools for Understanding Oxazaphosphorine Biotransformation
The oxazaphosphorines, including Ifosfamide and Cyclophosphamide (B585), are a class of anticancer prodrugs that require metabolic activation to exert their cytotoxic effects. nih.govresearchgate.net The biotransformation of these compounds is complex, involving multiple enzymatic pathways that lead to both active and inactive metabolites. nih.govpharmgkb.org
Deuterated analogs like this compound are crucial research tools for dissecting these intricate metabolic networks. nih.gov Studies utilizing deuterated Ifosfamide have provided insights into the roles of specific cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2B6, in the activation and detoxification pathways. nih.govpharmgkb.org For instance, research has shown that deuteration at specific positions can alter the rate of certain metabolic reactions, thereby shifting the balance between the formation of therapeutic and toxic metabolites. nih.gov These investigations contribute to a deeper understanding of the structure-activity relationships in oxazaphosphorine metabolism.
Table 2: Key Enzymes in Ifosfamide Metabolism
| Enzyme Family | Specific Enzymes | Role in Ifosfamide Metabolism | Source |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP3A4 | Major enzyme in bioactivation and detoxification | pharmgkb.org |
| CYP2B6 | Significant role in bioactivation and detoxification | pharmgkb.org | |
| CYP2C9, CYP2C19 | Contribute to metabolism | nih.gov | |
| CYP3A5 | Plays a role in metabolism | nih.gov | |
| Aldehyde Dehydrogenase (ALDH) | ALDH1A1 | Detoxification of aldoifosfamide (B1666837) | pharmgkb.org |
Contribution to Understanding Metabolic Drug-Drug Interactions at the Pre-clinical Level
Ifosfamide is often used in combination with other chemotherapy agents, making the potential for drug-drug interactions a significant clinical concern. pharmgkb.orgnih.gov These interactions can occur when one drug alters the metabolism of another, often by inducing or inhibiting the activity of CYP enzymes. google.comcore.ac.uk
In preclinical studies, this compound can be used to investigate the mechanisms of such interactions. By co-administering the deuterated metabolite with another drug, researchers can precisely measure any changes in its metabolic profile. This can help to identify which specific metabolic pathways are affected and to what extent. For example, if a co-administered drug inhibits a particular CYP enzyme, this would be reflected in a decreased rate of formation of the metabolites produced by that enzyme. Understanding these interactions at a preclinical level is crucial for predicting and managing them in a clinical setting. nih.govacs.org
Synthetic Strategies and Derivatization for Academic Research of 2 Oxo Ifosfamide D4
Routes of Chemical Synthesis for Deuterated Oxoifosfamide
The synthesis of deuterated compounds can be approached in two primary ways: by utilizing commercially available deuterated precursors in a multi-step synthesis or through direct hydrogen isotope exchange (HIE) on a substrate. researchgate.net The choice of method often depends on the desired location of the deuterium (B1214612) atoms and the complexity of the target molecule.
For 2'-Oxo Ifosfamide-d4, where the deuterium atoms are specifically located on the oxazaphosphorine ring, a common strategy involves the use of deuterated building blocks. nih.gov A plausible synthetic route would start with a deuterated ethanolamine (B43304) derivative. For instance, the synthesis could begin with the preparation of a deuterated 3-aminopropanol derivative, which would then be cyclized to form the core oxazaphosphorine ring structure.
A general, non-deuterated synthesis of ifosfamide (B1674421) analogues often involves the cyclization of a precursor with an agent like sodium hydride, followed by treatment with various acids to introduce different functional groups. nih.gov Adapting this for a deuterated analogue would necessitate the use of a deuterated starting material prior to the cyclization step. The synthesis of tetradeuterated (R)- and (S)-ifosfamide has been described, providing a basis for the synthesis of its metabolites. acs.org
The introduction of the chloroacetyl group at the N3 position of the ring and the 2-chloroethylamino side chain can be achieved through sequential reactions with chloroacetyl chloride and 2-chloroethylamine, respectively, or their synthetic equivalents. The precise timing and conditions of these additions are crucial to ensure the correct regioselectivity and to avoid unwanted side reactions.
Key synthetic approaches for deuterated compounds include:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium using a deuterium source like D₂O, often facilitated by a metal catalyst. resolvemass.ca
Catalytic Isotope Exchange: Utilizes catalysts like palladium or platinum to facilitate the H/D exchange under controlled conditions. resolvemass.ca
Use of Deuterated Reagents: Incorporating deuterium by using deuterated versions of standard organic chemistry reagents. ckisotopes.com
Flow chemistry is also emerging as a valuable technique for deuteration, offering increased efficiency and the potential for scaling up production while minimizing decomposition of sensitive molecules. ansto.gov.au
Purification and Characterization of Synthetic Intermediates for Research Purity
Ensuring the purity and correct structural identity of synthetic intermediates is paramount for the successful synthesis of the final product and for its use in research applications. clearsynth.comsynzeal.com A variety of chromatographic and spectroscopic techniques are employed for this purpose.
Purification Techniques:
Flash Chromatography: A common method for purifying intermediates on a laboratory scale. ansto.gov.au
High-Performance Liquid Chromatography (HPLC): Used for both analytical and preparative scale purification, offering high resolution to separate closely related compounds. ansto.gov.au
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of fractions. nih.gov
Characterization Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the structure of the molecule, while ²H NMR is essential to confirm the location and extent of deuteration. ansto.gov.au ¹³C and ³¹P NMR provide further structural information.
Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, which helps to confirm the molecular formula and the presence of deuterium atoms. ansto.gov.au
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups within the molecule. ansto.gov.au
A comprehensive certificate of analysis for any synthesized deuterated compound should include data from these techniques to confirm its identity, purity, and the level of deuterium incorporation. ansto.gov.au
Interactive Table: Common Analytical Techniques for Characterization
| Technique | Information Obtained | Relevance to this compound Synthesis |
|---|---|---|
| ¹H NMR | Proton environment, structural elucidation. | Confirms the overall structure of intermediates and the final product. |
| ²H NMR | Location and percentage of deuterium incorporation. | Crucial for verifying the d4-labeling. |
| ¹³C NMR | Carbon skeleton of the molecule. | Provides additional structural confirmation. |
| ³¹P NMR | Phosphorus environment. | Essential for characterizing the oxazaphosphorine ring. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Confirms the molecular formula and isotopic enrichment. |
| HPLC | Purity and separation of isomers. | Ensures the research-grade purity of the final compound. |
Development of Novel Synthetic Approaches for Related Deuterated Analogues (Academic Interest)
Academic research is continually focused on developing novel and more efficient synthetic methods for deuterated molecules. researchgate.netmarquette.edu The interest lies not only in creating specific labeled compounds but also in expanding the toolbox of synthetic chemists. d-nb.info
Recent advances in catalysis, particularly with transition metals like palladium and ruthenium, have opened new avenues for regioselective deuteration. researchgate.netnih.gov These methods often involve C-H activation, allowing for the direct replacement of a hydrogen atom with deuterium at a specific position in the molecule, which can be more efficient than traditional multi-step syntheses. nih.gov
For ifosfamide and its analogues, research could focus on:
Stereospecific Synthesis: Developing methods to synthesize specific enantiomers of deuterated ifosfamide analogues, which is important as different stereoisomers can have different biological activities. acs.org
Late-Stage Deuteration: Introducing deuterium atoms in the final steps of a synthesis, which can be more efficient and allows for the diversification of analogues from a common intermediate. hyphadiscovery.com
Photocatalytic Deuteration: Utilizing light-driven reactions to incorporate deuterium under mild conditions, which can be advantageous for sensitive molecules. researchgate.net
Enzymatic Synthesis: Employing enzymes to catalyze specific deuteration reactions, offering high selectivity. nih.gov
The development of these novel approaches is driven by the need for more precise and versatile tools in medicinal chemistry and drug discovery. nih.gov The ability to create a wide range of deuterated analogues allows for detailed studies into structure-activity relationships and the metabolic pathways of drugs. nih.gov
Future Directions and Emerging Research Avenues for 2 Oxo Ifosfamide D4
Integration with Systems Biology Approaches for Predictive Metabolic Modeling (Pre-clinical)
The integration of data from in vitro experiments utilizing compounds like 2'-Oxo Ifosfamide-d4 with systems biology models represents a significant leap forward in predicting drug metabolism and toxicity. Systems biology approaches aim to create holistic models of biological systems by integrating various "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, to understand the complex interactions within a cell or organism. mdpi.com
In the context of ifosfamide (B1674421), researchers have begun to combine in vitro data from liver-kidney microfluidic chips with pharmacokinetic (PK) and systems biology models. researchgate.net These models can simulate the production of metabolites, such as chloroacetaldehyde (B151913) from ifosfamide metabolism in liver cells, and predict their subsequent toxic effects on kidney cells. researchgate.net By using deuterated standards like this compound, the accuracy of quantifying metabolite concentrations within these micro-organ systems is enhanced, leading to more reliable predictive models.
Multi-organ-on-a-chip systems are another promising pre-clinical platform where this compound can be instrumental. royalsocietypublishing.org These chips, containing interconnected micro-tissues from different organs (e.g., liver, tumor), allow for the study of drug metabolism, efficacy, and toxicity in a more physiologically relevant context. royalsocietypublishing.org The use of this compound in such systems can help in the precise quantification of metabolic flux and the elucidation of complex drug-drug interactions, ultimately leading to better predictions of in vivo outcomes. royalsocietypublishing.org
Table 1: Application of this compound in Pre-clinical Predictive Modeling
| Research Approach | Role of this compound | Expected Outcome |
| Liver-Kidney Microfluidic Models | Internal standard for accurate quantification of ifosfamide and its metabolites. | Improved prediction of metabolite-induced nephrotoxicity. |
| Multi-Organ-on-a-Chip Systems | Tracer to study inter-organ metabolic pathways and drug distribution. | Enhanced understanding of systemic drug metabolism and toxicity. royalsocietypublishing.org |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Provides precise concentration data for model calibration and validation. | More accurate simulation of in vivo drug disposition and metabolic fate. researchgate.net |
Advanced Spectroscopic Techniques for In Situ Metabolic Analysis in Research Models
Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are powerful tools for the in situ analysis of drug metabolism. The use of deuterated compounds like this compound significantly enhances the capabilities of these techniques.
³¹P NMR spectroscopy has been employed to directly analyze biological fluids from patients treated with ifosfamide without the need for sample extraction or derivatization. nih.gov This technique allows for the simultaneous detection and quantification of various phosphorylated metabolites. nih.gov While this method doesn't require a labeled drug, the use of a deuterated standard like this compound in parallel research models can aid in the definitive identification and quantification of specific metabolites.
A combination of high-resolution ¹H NMR and high-performance liquid chromatography (HPLC)-NMR spectroscopy has been used to analyze urine from humans and rats treated with ifosfamide. researchgate.netnih.gov These studies have successfully identified metabolites such as ifosfamide mustard, 4-hydroxy-ifosfamide, and 2-dechloroethylifosfamide. researchgate.net The use of this compound as an internal standard in such analyses provides a clear and distinct signal, facilitating accurate quantification and compensating for variations in sample preparation and instrument response. clearsynth.com
Table 2: Spectroscopic Techniques for this compound Analysis
| Spectroscopic Technique | Application in Ifosfamide Research | Advantage of Using this compound |
| ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | Direct analysis of phosphorylated ifosfamide metabolites in biofluids. nih.gov | Aids in signal assignment and quantification in complex spectra. |
| ¹H NMR Spectroscopy | Profiling of endogenous and drug-related metabolites in urine to assess toxicity. karger.comtandfonline.com | Provides a unique spectral signature for unambiguous identification. |
| High-Performance Liquid Chromatography (HPLC)-NMR | On-line isolation and identification of ifosfamide and its metabolites. researchgate.netnih.gov | Serves as a precise internal standard for retention time and quantification. |
| Ultra-Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOFMS) | Comprehensive profiling of drug metabolites in biological samples. nih.gov | Enables accurate mass measurement and fragmentation analysis for metabolite identification. |
Potential for Development of Novel Research Tools and Biomarkers in Non-Clinical Contexts
Deuterated compounds like this compound are invaluable in the development of new research tools and biomarkers for non-clinical applications. wiseguyreports.com Their primary role is as internal standards in analytical methods, ensuring precision and accuracy in quantitative analysis. clearsynth.compharmafocusasia.com
The use of this compound is suitable for analytical method development, method validation (AMV), and quality control (QC) applications in the context of ifosfamide research. clearsynth.comsynzeal.com By providing a stable, isotopically labeled analog, it allows researchers to correct for matrix effects and variations during sample processing and analysis. clearsynth.com
Furthermore, deuterated metabolites can serve as tracers in metabolic studies to elucidate complex biochemical pathways. wiseguyreports.com By tracking the metabolic fate of this compound in in vitro systems, such as cell cultures or microsomal incubations, researchers can gain a deeper understanding of the enzymes involved and the factors that influence metabolic routes. This knowledge is crucial for identifying potential biomarkers of drug exposure or toxicity in a non-clinical setting. For instance, the identification of specific downstream metabolites of deuterated ifosfamide could lead to the development of assays to monitor metabolic activity in pre-clinical models. pharmafocusasia.com
Role in Understanding Inter-individual Variability in Drug Metabolism using Pre-clinical Models and In Vitro Systems
A significant challenge in drug therapy is the wide inter-individual variability in response and toxicity, which is often linked to differences in drug metabolism. nih.gov Ifosfamide metabolism is known to be highly variable, primarily due to genetic polymorphisms in cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6. pharmgkb.orgcore.ac.uk
Deuterated analogs like this compound are instrumental in studying this variability in pre-clinical and in vitro settings. Research has shown that deuterating ifosfamide at specific positions can alter its metabolic profile. nih.gov For example, deuteration at the α and α' carbons was shown to decrease the rate of N-dechloroethylation (the pathway leading to toxic metabolites) and enhance the 4'-hydroxylation pathway (the activation pathway) across various P450 enzymes. nih.gov
By using this compound in conjunction with different recombinant human CYP enzymes or liver microsomes from various donors, researchers can precisely quantify the formation of different metabolites and assess the impact of genetic variants on metabolic pathways. nih.govcapes.gov.br These in vitro studies provide a mechanistic basis for the inter-individual differences observed in vivo and can help in developing strategies to predict patient response to ifosfamide.
Table 3: Key Cytochrome P450 Enzymes in Ifosfamide Metabolism
| Enzyme | Role in Ifosfamide Metabolism | Impact of Genetic Polymorphisms |
| CYP3A4 | Major enzyme for both activation (4-hydroxylation) and deactivation (N-dechloroethylation). nih.govuu.nl | Significant inter-individual variation in expression levels affects overall clearance. pharmgkb.org |
| CYP2B6 | Contributes to both activation and deactivation pathways. pharmgkb.orgcore.ac.uk | Polymorphisms like CYP2B6*6 can lead to lower protein expression and altered metabolism. pharmgkb.org |
| CYP2C19 | Shown to be one of the most efficient enzymes for ifosfamide hydroxylation. nih.gov | Potential for significant impact on drug activation. |
| CYP3A5 | Also efficient in catalyzing ifosfamide hydroxylation. nih.gov | Polymorphic expression can contribute to variability in metabolism. pharmgkb.org |
The use of this compound in these pre-clinical and in vitro systems provides a powerful tool to dissect the complexities of ifosfamide metabolism, ultimately paving the way for a more personalized approach to cancer therapy.
Q & A
Q. How should researchers report conflicting data on this compound’s efficacy in peer-reviewed manuscripts?
- Methodological Answer :
- Transparency : Clearly state limitations (e.g., sample size, model relevance) in the Discussion section.
- Data sharing : Deposit raw datasets in repositories like Figshare or Zenodo for independent validation.
- Comparative tables : Tabulate efficacy metrics (e.g., response rates, survival) alongside comparator agents, citing prior studies to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
